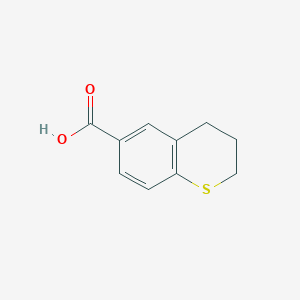

2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-

Overview

Description

“2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-” is a heterocyclic compound with the molecular formula C10H10O2S . It has a molecular weight of 194.25 . The compound is in the form of a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid . The InChI code for this compound is 1S/C10H10O2S/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) .Physical And Chemical Properties Analysis

The compound has a melting point of 204-207°C . It is stored at room temperature .Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-, have been identified as potential inhibitors to microbes used in the fermentative production of biorenewable chemicals. Their inhibitory effects, often utilized in food preservation, pose challenges in achieving desired yields and titers in industrial applications. Studies suggest that metabolic engineering strategies could enhance microbial tolerance to these acids, focusing on cell membrane and intracellular pH modifications, as well as appropriate exporters to mitigate inhibition effects (Jarboe et al., 2013).

Advances in Liquid-Liquid Extraction of Carboxylic Acids

The shift towards bio-based production of organic acids has sparked interest in efficient extraction methods from aqueous streams, with liquid-liquid extraction (LLX) being a primary focus. Research into novel solvents, including ionic liquids and advancements in traditional amine and organophosphorous extractants, aims to improve the economic feasibility of LLX processes for carboxylic acids at low concentrations. This review highlights the solvent developments, emphasizing the importance of solvent selection models and regeneration strategies to enhance LLX efficiency (Sprakel & Schuur, 2019).

Biological Activities of Carboxylic Acids

Natural carboxylic acids derived from plants exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationships of these compounds suggest that variations in hydroxyl groups and conjugated bonds significantly influence their bioactivity. Among the studied compounds, rosmarinic acid demonstrated the highest antioxidant activity. These findings suggest a complex interaction between carboxylic acid structures and their biological efficacy, offering insights into potential pharmaceutical and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Novel Carboxylic Acid Bioisosteres

The carboxylic acid group, prevalent in many drugs, sometimes presents challenges like toxicity, reduced metabolic stability, or limited bioavailability. Recent research has focused on developing novel carboxylic acid bioisosteres to overcome these obstacles, offering alternatives that maintain or enhance pharmacological profiles. This review discusses various bioisosteres, their bioactivity changes, and advantages, underlining the ongoing interest and creativity in drug design to address carboxylic acid-related challenges (Horgan & O’ Sullivan, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3,4-dihydro-2H-thiochromene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVOWSWKOIJFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545515 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112669-50-8 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

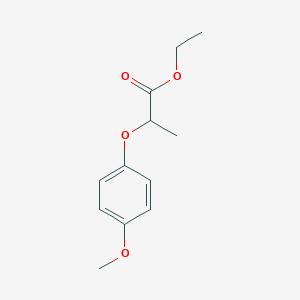

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3045651.png)

![7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-](/img/structure/B3045666.png)

![Urea, N-[3-(dimethylamino)propyl]-N'-methyl-](/img/structure/B3045668.png)